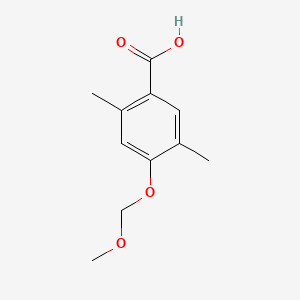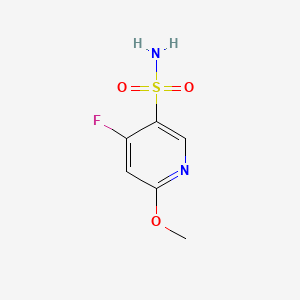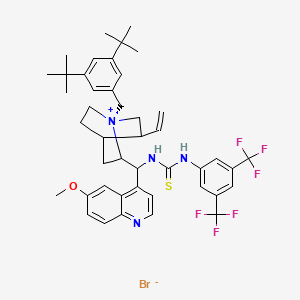
(1S,2S,4S,5R)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,2S,4S,5R)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a quinuclidine core, a thiourea group, and multiple aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,5R)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide involves multiple steps. The process typically starts with the preparation of the quinuclidine core, followed by the introduction of the thiourea group and the aromatic rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, the use of anhydrous solvents and inert atmosphere conditions may be necessary to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(1S,2S,4S,5R)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S,2S,4S,5R)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study biological processes. Its ability to interact with specific proteins or enzymes makes it valuable for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics.
作用機序
The mechanism of action of (1S,2S,4S,5R)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other quinuclidine derivatives and thiourea-containing molecules. Examples include:
- (1S,2S,4S,5R)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide
- (2S,4S)-2-((S)-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)(6-methoxyquinolin-4-yl)methyl)-1-(3,5-di-tert-butylbenzyl)-5-vinylquinuclidin-1-ium bromide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with molecular targets, making it valuable for various scientific applications.
特性
分子式 |
C44H51BrF6N4OS |
|---|---|
分子量 |
877.9 g/mol |
IUPAC名 |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[[(1S)-1-[(3,5-ditert-butylphenyl)methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea;bromide |
InChI |
InChI=1S/C44H50F6N4OS.BrH/c1-9-27-25-54(24-26-16-29(41(2,3)4)19-30(17-26)42(5,6)7)15-13-28(27)18-38(54)39(35-12-14-51-37-11-10-34(55-8)23-36(35)37)53-40(56)52-33-21-31(43(45,46)47)20-32(22-33)44(48,49)50;/h9-12,14,16-17,19-23,27-28,38-39H,1,13,15,18,24-25H2,2-8H3,(H-,52,53,56);1H/t27?,28?,38?,39?,54-;/m1./s1 |
InChIキー |
ZFWBHOFVCRQUBH-DUXVTKRMSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1)C[N@@+]23CCC(CC2C(C4=C5C=C(C=CC5=NC=C4)OC)NC(=S)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C(C3)C=C)C(C)(C)C.[Br-] |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C[N+]23CCC(CC2C(C4=C5C=C(C=CC5=NC=C4)OC)NC(=S)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C(C3)C=C)C(C)(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


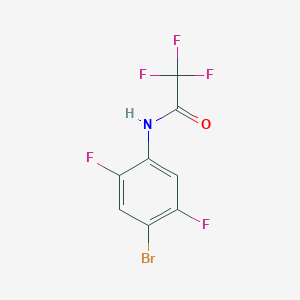
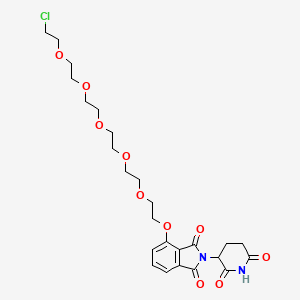
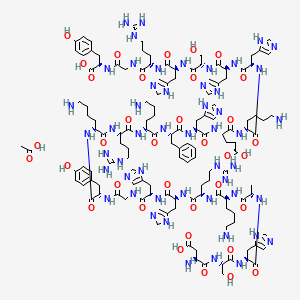
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)
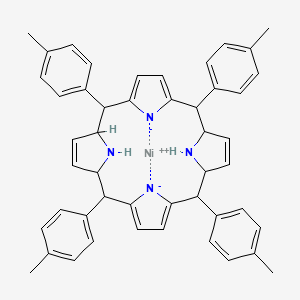
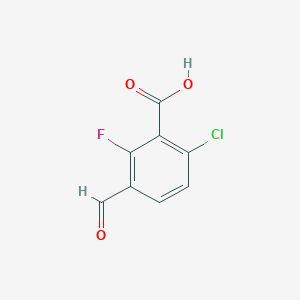
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
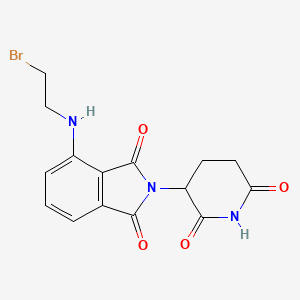

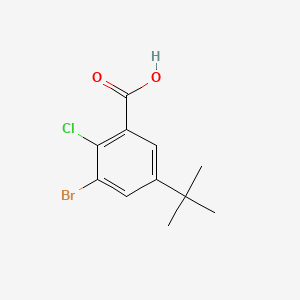
![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)

